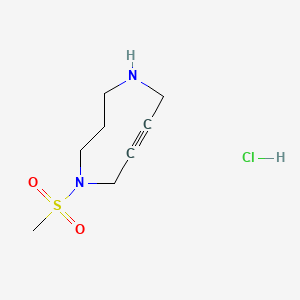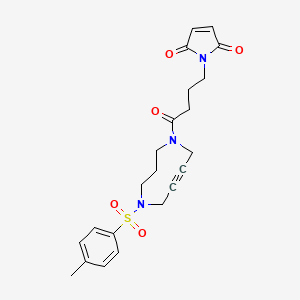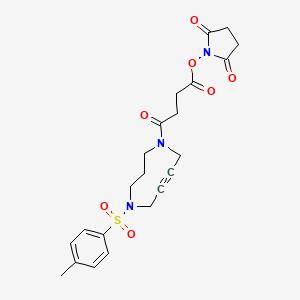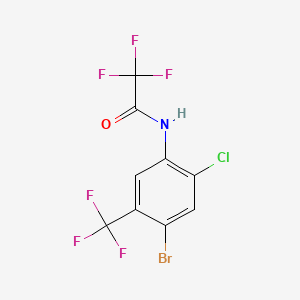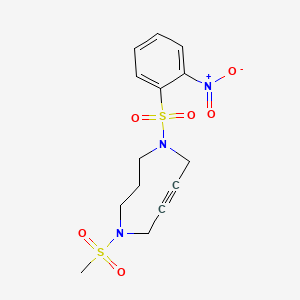
DACN(Ms,Ns)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DACN(Ms,Ns), also known as NMs-4,8-diazacyclononynes, is a synthetic derivative of curcumin. It is a small and hydrophilic compound that has gained attention due to its unique physical and chemical properties. This compound is particularly notable for its application in click chemistry, specifically in copper-free Huisgen reactions, which are important in biological and material chemistry .
Mechanism of Action
Target of Action
DACN(Ms,Ns) is a click chemistry reagent containing a cyclic alkyne group . The primary targets of DACN(Ms,Ns) are azides . Azides are a class of chemical compounds that contain three nitrogen atoms as a group, represented as (-N3). They are widely used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together.
Mode of Action
DACN(Ms,Ns) interacts with azides through a copper-free Huisgen reaction . This reaction is a [3+2] cycloaddition in which a compound with a terminal alkyne group (like DACN(Ms,Ns)) reacts with an azide to form a five-membered ring structure. The reaction proceeds smoothly under copper-free conditions , making it suitable for biological applications where copper ions might be harmful.
Biochemical Pathways
The biochemical pathways affected by DACN(Ms,Ns) are those involving the ligation of molecules . Ligation, in this context, refers to the process of joining two molecules together. The copper-free Huisgen reaction of DACN(Ms,Ns) with azides allows for the ligation of a wide variety of molecules, making it a versatile tool in fields such as biological chemistry and material chemistry .
Pharmacokinetics
It’s noted that dacn(ms,ns) shows higher water solubility than its predecessor, n ts-dacns . This suggests that DACN(Ms,Ns) might have better bioavailability due to its increased solubility.
Result of Action
The result of DACN(Ms,Ns) action is the formation of a stable five-membered ring structure with the target azide . This reaction is highly specific and efficient, leading to the ligation of the desired molecules .
Action Environment
The action of DACN(Ms,Ns) is influenced by the presence of copper ions. The Huisgen reaction proceeds smoothly under copper-free conditions , which is beneficial in biological environments where copper ions might be harmful. Additionally, DACN(Ms,Ns) is designed to be small and hydrophilic , which could enhance its stability and efficacy in aqueous environments.
Biochemical Analysis
Biochemical Properties
DACN(Ms,Ns) plays a significant role in biochemical reactions. It interacts with azides under copper-free conditions . The nature of these interactions is smooth and efficient, leading to the formation of new compounds .
Molecular Mechanism
The molecular mechanism of DACN(Ms,Ns) involves its interaction with azides under copper-free conditions This interaction leads to the formation of new compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DACN(Ms,Ns) involves a one-pot double Nicholas reaction. This method is efficient and allows for the smooth reaction of DACN(Ms,Ns) with azides under copper-free conditions. The synthesis process includes the use of molecular orbital calculations to ensure the desired properties of the compound .
Industrial Production Methods: Industrial production of DACN(Ms,Ns) follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to maintain the high reactivity and stability of the compound. The use of hydrophilic Ms groups instead of bulky Ts groups enhances the water solubility and reduces steric repulsion, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: DACN(Ms,Ns) primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are characterized by high reactivity and stability, both thermally and chemically .
Common Reagents and Conditions: The common reagents used in these reactions include azides and various solvents. The reactions are typically carried out under mild conditions without the need for metal catalysts, making them suitable for biological applications .
Major Products: The major products formed from these reactions are cycloaddition products, which are used in the synthesis of artificial hybrid biomolecules and other complex structures .
Scientific Research Applications
DACN(Ms,Ns) has a wide range of applications in scientific research:
Comparison with Similar Compounds
- DACN(Tos,Ns)
- DACN(Tos,Suc-OH)
- DACN(Tos2)
- DACN(Tos)*HCl
- DACN(Tos2,6-OH)
- DACN(Ms)*HCl
- DACN(Tos,Mal)
Uniqueness: DACN(Ms,Ns) stands out due to its smaller size and higher water solubility compared to other DACN derivatives. The use of Ms groups instead of Ts groups reduces steric hindrance and enhances its suitability for biological applications. Additionally, its high reactivity and stability make it a versatile tool in various scientific fields .
Properties
IUPAC Name |
1-methylsulfonyl-5-(2-nitrophenyl)sulfonyl-1,5-diazacyclonon-7-yne |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6S2/c1-24(20,21)15-9-4-5-10-16(12-6-11-15)25(22,23)14-8-3-2-7-13(14)17(18)19/h2-3,7-8H,6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKDZBPRKZPTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCN(CC#CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
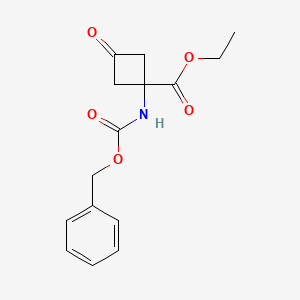
![O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B6286687.png)
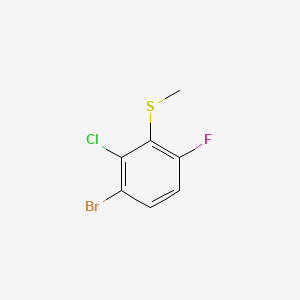
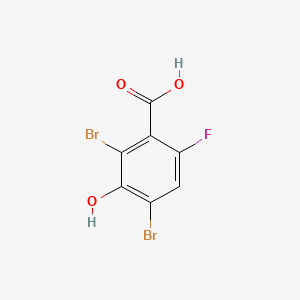
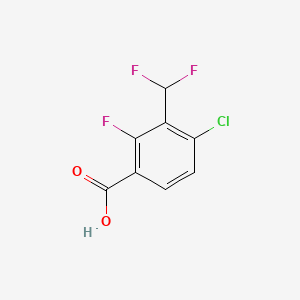
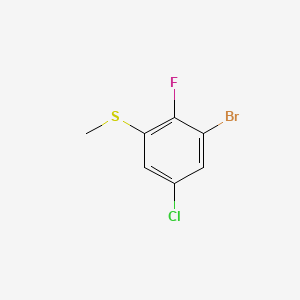
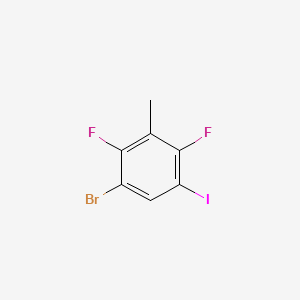
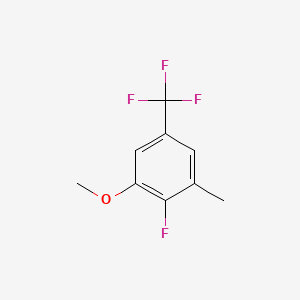
![tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate](/img/structure/B6286748.png)
